3-Chloro-2,5-diethylpyrazine
Overview
Description
3-Chloro-2,5-diethylpyrazine is a chemical compound belonging to the pyrazine family. It is characterized by a colorless liquid form with a pungent odor. This compound is commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5-diethylpyrazine typically involves the chlorination of 2,5-diethylpyrazine. The reaction is carried out under controlled conditions to ensure the selective substitution of a chlorine atom at the 3-position of the pyrazine ring. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride, and the reaction is conducted at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,5-diethylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 2,5-diethylpyrazine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include 3-amino-2,5-diethylpyrazine or 3-thio-2,5-diethylpyrazine.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include 2,5-diethylpyrazine.
Scientific Research Applications
3-Chloro-2,5-diethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-diethylpyrazine involves its interaction with specific molecular targets. The chlorine atom at the 3-position enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
- 3-Chloro-2,5-dimethylpyrazine
- 2,5-Diethylpyrazine
- 3,6-Dimethyl-2,5-diethylpyrazine
Comparison: 3-Chloro-2,5-diethylpyrazine is unique due to the presence of both ethyl groups and a chlorine atom, which confer distinct chemical and biological properties. Compared to 3-Chloro-2,5-dimethylpyrazine, the ethyl groups in this compound provide increased hydrophobicity and potentially different reactivity.
Properties
IUPAC Name |
3-chloro-2,5-diethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-6-5-10-7(4-2)8(9)11-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKRYVAKYCCYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C(=N1)Cl)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285179 | |
Record name | 3-chloro-2,5-diethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67714-53-8 | |
Record name | 67714-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-2,5-diethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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